Estrone 3-glucuronide

Description

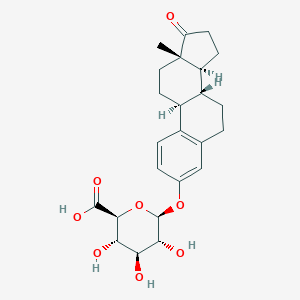

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,18+,19+,20-,21+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAZVHYPASAQKM-JBAURARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891497 | |

| Record name | Estrone-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estrone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2479-90-5 | |

| Record name | Estrone 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRONE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933Q277TO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Estrone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254.5 °C | |

| Record name | Estrone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Clinical Significance of Estrone 3-glucuronide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone 3-glucuronide (E3G) is a major conjugated metabolite of estrone, which itself is a key estrogenic hormone. The process of glucuronidation, occurring primarily in the liver, renders estrogens more water-soluble, facilitating their excretion in urine. While historically considered an inactive byproduct of estrogen metabolism, the quantification of E3G has emerged as a critical tool in various fields of clinical and pharmaceutical research. Its non-invasive measurement in urine provides a reliable reflection of systemic estrogen levels, offering valuable insights into reproductive health, endocrinological disorders, and cancer risk. This technical guide provides a comprehensive overview of the clinical significance of E3G, detailing its biochemical role, applications as a biomarker, and the methodologies for its precise measurement.

Biochemical Role and Metabolism of this compound

Estrone is one of the three major endogenous estrogens, alongside estradiol and estriol. It is primarily produced in the ovaries, placenta, and peripheral tissues, particularly adipose tissue, through the conversion of androstenedione.[1] Estrone can be reversibly converted to the more potent estradiol. The metabolic fate of estrone largely involves conjugation to form estrone sulfate and estrone glucuronide. This conjugation is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver.[2] The addition of a glucuronic acid moiety to estrone at the 3-hydroxyl position significantly increases its water solubility, allowing for efficient renal clearance and excretion in the urine.

The measurement of urinary E3G is considered a reliable surrogate for serum estradiol levels, as there is a good correlation between the excretion rate of E3G in urine and the concentration of estradiol in serum.[3] This relationship forms the basis of its clinical utility in non-invasively monitoring ovarian function.

Clinical Significance of this compound

The measurement of E3G has significant clinical implications in several key areas:

Monitoring the Menstrual Cycle and Fertility

Urinary E3G is a well-established biomarker for monitoring follicular development and predicting ovulation.[3] During the menstrual cycle, E3G levels fluctuate in a predictable pattern that mirrors the changes in ovarian estradiol production.

-

Follicular Phase: E3G levels are relatively low.

-

Ovulatory Phase: A significant surge in E3G occurs, preceding the luteinizing hormone (LH) surge that triggers ovulation. This E3G surge helps to identify the fertile window.

-

Luteal Phase: Following ovulation, E3G levels decline and then may show a secondary rise before falling again prior to menstruation.

The ability to track these changes non-invasively makes urinary E3G a valuable tool for fertility awareness-based methods and for the clinical investigation of infertility.

Assisted Reproductive Technology (ART)

In ART protocols, such as in vitro fertilization (IVF), monitoring follicular growth is crucial. While serum estradiol measurements are the standard, urinary E3G offers a potential non-invasive alternative for monitoring the response to ovarian stimulation.

Assessment of Ovarian Activity

The patterns of E3G excretion can be used to navigate the continuum of ovarian activity, from anovulatory cycles to fully fertile ovulatory cycles. This is particularly relevant in understanding and managing conditions associated with ovulatory dysfunction.

Breast Cancer Risk Assessment

Estrogen exposure is a well-established risk factor for the development of hormone receptor-positive breast cancer. Several studies have investigated the association between urinary estrogen metabolites, including E3G, and breast cancer risk. While the findings can be complex and sometimes conflicting, some studies suggest that altered estrogen metabolism, reflected in the profile of urinary metabolites, may be associated with an increased risk of breast cancer.[4][5][6] Further research is ongoing to clarify the precise role of E3G and other estrogen metabolites as biomarkers for breast cancer risk. One study found that in postmenopausal women, a lower ratio of 2-hydroxyestrone to 16α-hydroxyestrone was associated with an increased breast cancer risk.[7] Another study in a Chinese population found that lower urinary levels of certain estrogen metabolites were predictive of breast cancer in postmenopausal women.[6]

Hormone Replacement Therapy (HRT)

Monitoring E3G levels can be useful in assessing the absorption and metabolism of estrogen in individuals undergoing hormone replacement therapy.

Quantitative Data on this compound Levels

The following tables summarize typical urinary E3G concentrations in different physiological contexts. It is important to note that these values can vary significantly between individuals and with the specific assay used.

| Menstrual Cycle Phase | Typical Urinary E3G Concentration (ng/mL) | Reference |

| Early Follicular Phase | 5 - 10 | [8] |

| Ovulatory Peak | 40 - 50 | [8] |

| Luteal Phase | 10 - 30 | [8] |

| Condition | Finding | Reference |

| Breast Cancer (Premenopausal) | Higher urinary estrone levels were associated with a lower risk of breast cancer. | [4] |

| Breast Cancer (Postmenopausal) | The ratio of 2-hydroxyestrone to 16α-hydroxyestrone was lower in breast cancer patients compared to controls. | [5] |

| Breast Cancer (Postmenopausal, Chinese population) | Lower urinary concentrations of several estrogen metabolites, including 2-hydroxyestrone and 16α-hydroxyestrone, were observed in breast cancer patients compared to controls with benign breast diseases. | [6] |

Note: Data on serum E3G levels during pregnancy is limited and not consistently reported in the literature. However, it is known that unconjugated estrone and estradiol levels in maternal serum are significantly lower in pregnancies complicated by intrauterine growth retardation compared to normal pregnancies.[9]

Experimental Protocols

Accurate and reliable measurement of E3G is paramount for its clinical application. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound Competitive ELISA Protocol

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[10][11][12][13] Users should always refer to the specific kit insert for detailed instructions.

Principle: This is a competitive immunoassay. E3G present in the sample or standard competes with a fixed amount of enzyme-labeled E3G (tracer) for a limited number of binding sites on a specific anti-E3G antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of E3G in the sample. The bound tracer is then detected by the addition of a substrate that produces a colored product. The intensity of the color is measured spectrophotometrically.

Materials:

-

Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)

-

E3G Standard

-

E3G Antibody (e.g., rabbit polyclonal or monoclonal)

-

E3G Conjugate (Tracer, e.g., E3G-peroxidase)

-

Assay Buffer

-

Wash Buffer

-

Substrate (e.g., TMB)

-

Stop Solution (e.g., sulfuric acid)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation: Urine samples may require dilution with Assay Buffer. Serum or plasma samples may require an extraction step to remove interfering substances.[12][13]

-

Standard Curve Preparation: Prepare a serial dilution of the E3G Standard in Assay Buffer to create a standard curve. Typical ranges are from approximately 15 pg/mL to 1000 pg/mL.[11]

-

Assay: a. Add a specific volume (e.g., 50 µL) of standards, controls, and prepared samples to the appropriate wells of the microplate. b. Add the E3G Conjugate to each well. c. Add the E3G Antibody to each well (except for non-specific binding wells). d. Incubate the plate for a specified time (e.g., 2 hours) at room temperature, often with shaking.

-

Washing: Wash the plate multiple times with Wash Buffer to remove unbound reagents.

-

Substrate Addition: Add the substrate to each well and incubate for a period to allow for color development (e.g., 30 minutes).

-

Stopping the Reaction: Add Stop Solution to each well to stop the color development.

-

Reading: Read the absorbance of each well at 450 nm using a microplate reader.

-

Calculation: Calculate the concentration of E3G in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the concentration of E3G.

LC-MS/MS Method for Urinary this compound

This method allows for the simultaneous quantification of multiple steroid metabolites, including E3G, with high specificity and sensitivity. The following is a general workflow based on published methods.[14][15][16][17][18]

Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. Urine samples are first treated to deconjugate the glucuronide moiety. The resulting free estrone is then extracted, separated from other urinary components by LC, and ionized. The specific mass-to-charge ratio of the parent ion is selected and fragmented, and the resulting daughter ions are detected and quantified.

Materials:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

C18 reverse-phase LC column

-

β-glucuronidase enzyme

-

Internal standards (e.g., deuterated E3G)

-

Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation (Hydrolysis and Extraction): a. To a urine aliquot (e.g., 0.5 mL), add an internal standard. b. Add β-glucuronidase in an appropriate buffer (e.g., acetate buffer, pH 5.0). c. Incubate to allow for enzymatic hydrolysis of the glucuronide conjugate (e.g., overnight at 37°C). d. Perform a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate the steroids. e. Evaporate the solvent and reconstitute the residue in the mobile phase.

-

LC Separation: a. Inject the prepared sample onto the LC system. b. Separate the analytes using a C18 column with a gradient elution program using a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium formate).

-

MS/MS Detection: a. Introduce the eluent from the LC into the mass spectrometer. b. Use electrospray ionization (ESI) in either positive or negative mode. c. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. d. Monitor specific precursor-to-product ion transitions for E3G and its internal standard.

-

Quantification: a. Generate a calibration curve using standards of known concentrations. b. Quantify the amount of E3G in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

dot

Caption: Estrogen Metabolism Pathway to this compound.

dot

Caption: Workflow of a Competitive ELISA for E3G.

Conclusion

This compound has transitioned from being considered a mere metabolic byproduct to a clinically significant biomarker. Its non-invasive measurement in urine provides a valuable window into systemic estrogen activity, with profound implications for reproductive medicine, endocrinology, and oncology. The well-established methodologies of ELISA and the increasing application of the highly specific and sensitive LC-MS/MS technique have solidified the role of E3G in both clinical diagnostics and research. For scientists and professionals in drug development, a thorough understanding of the clinical significance and measurement of E3G is essential for advancing research in female reproductive health, developing novel fertility treatments, and identifying new strategies for the prevention and management of estrogen-related diseases.

References

- 1. Hormone concentrations throughout uncomplicated pregnancies: a longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of estradiol, ethynylestradiol, and moxestrol in rat uterus, vagina, and aorta: influence of sex steroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Use of Estrone-3-Glucuronide and Pregnanediol-3-Glucuronide Excretion Rates to Navigate the Continuum of Ovarian Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urinary estrogens and estrogen metabolites and subsequent risk of breast cancer among premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary estrogen metabolites in women at high risk for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Urinary estrogen metabolites and breast cancer: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arborassays.com [arborassays.com]

- 9. Hormonal studies in pregnancy. III. Unconjugated esterone and estradiol in mother and fetus at delivery in IUGR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Estrone-3-Glucuronide (E1G) Competitive ELISA Kit (EIA17E3) - Invitrogen [thermofisher.com]

- 12. documents.thermofisher.cn [documents.thermofisher.cn]

- 13. arborassays.com [arborassays.com]

- 14. eva.mpg.de [eva.mpg.de]

- 15. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Estrone 3-Glucuronide: A Comprehensive Technical Guide to its Role as a Biomarker of Ovarian Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone 3-glucuronide (E1G) is a major urinary metabolite of estradiol and a key biomarker for monitoring ovarian function. Its non-invasive measurement in urine provides a reliable reflection of follicular activity and overall ovarian steroidogenesis. This technical guide offers an in-depth exploration of E1G, encompassing its biochemical significance, quantitative data across the menstrual cycle, and detailed methodologies for its analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging E1G as a robust endpoint in their studies.

Estrone, one of the three main estrogens, is converted to the water-soluble conjugate E1G in the liver via glucuronidation. This process facilitates its renal excretion. As follicular growth and estradiol production by the ovaries increase, there is a corresponding rise in urinary E1G levels. This direct relationship makes urinary E1G an invaluable tool for tracking the follicular phase of the menstrual cycle, predicting ovulation, and assessing ovarian response in assisted reproductive technologies.

Quantitative Data on Urinary this compound Levels

The concentration of E1G in urine fluctuates significantly throughout the menstrual cycle, reflecting the underlying changes in ovarian estrogen production. The following tables summarize typical E1G levels observed in healthy women during different phases of the menstrual cycle and in response to controlled ovarian stimulation. It is important to note that absolute values can vary between individuals and with different analytical methods.

| Menstrual Cycle Phase | Typical Urinary E1G Concentration (ng/mL) | Reference(s) |

| Early Follicular Phase | 5 - 10 | [1] |

| Late Follicular Phase (approaching ovulation) | 40 - 60 (peak) | [1] |

| Luteal Phase | 10 - 30 | [1] |

| Age Group | Ovulatory Phase Urinary E3G Concentration (ng/mL) (mean ± SEM) | Reference(s) |

| 20-29 years | Not significantly different from other groups in this study | [2] |

| 30-39 years | 42.55 ± 2.64 | [2] |

| 40-49 years | 27.96 ± 2.29 | [2] |

| Ovarian Stimulation Protocol | Median Urine E1-3G Levels on Trigger Day (ng/mL) | Reference(s) |

| Antagonist Protocol | 3427 | [3] |

| Progestin-Primed Ovarian Stimulation (PPOS) | 5770 | [3] |

Signaling Pathways and Experimental Workflows

Estrogen Metabolism and E1G Synthesis

The production of E1G is a multi-step process that begins with the synthesis of estradiol in the ovaries. The following diagram illustrates the key steps in this pathway.

Caption: Biosynthetic pathway of this compound (E1G).

Experimental Workflow for Urinary E1G Measurement

The general workflow for quantifying urinary E1G involves sample collection, preparation, and analysis using techniques such as ELISA or LC-MS/MS.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Metabolism and Excretion of Estrone 3-Glucuronide

This compound (E1-3G) is a primary conjugated metabolite of estrone, the second most potent endogenous estrogen. Its formation and subsequent transport are critical steps in the disposition and homeostasis of estrogens. This guide provides a comprehensive overview of the metabolic and excretory pathways of E1-3G, details the experimental protocols used for its study, and presents quantitative data for key transport proteins.

Metabolism: Formation of this compound

Estrone undergoes extensive phase II metabolism, primarily through glucuronidation, to form this compound. This biotransformation is a detoxification process that increases the water solubility of estrone, facilitating its elimination from the body.[1][2]

Key aspects of E1-3G formation:

-

Reaction: The glucuronidation of estrone involves the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group at the C-3 position of the estrone molecule.

-

Enzymes: This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[1][3] Multiple UGT isoforms are capable of glucuronidating estrogens, with UGT1A1 being a key enzyme in the formation of E1-3G.[4]

-

Location: The primary sites of estrone glucuronidation are the liver and the intestinal epithelial cells, which contribute significantly to the first-pass metabolism of oral estrogens.[1][5]

Figure 1: Glucuronidation of Estrone to this compound.

Transport and Distribution

The disposition of the highly water-soluble E1-3G is heavily dependent on a coordinated system of uptake and efflux transporters located on the membranes of hepatocytes and other cells.

Hepatic Uptake

The uptake of E1-3G from the bloodstream into liver cells (hepatocytes) is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, which are located on the basolateral (sinusoidal) membrane.

-

Key Transporters: OATP1B1, OATP1B3, and OATP2B1 have been identified as transporters for estradiol-3-glucuronide (a closely related compound), with OATP2B1 showing the highest transport efficiency.[6][7] It is highly probable that these transporters are also responsible for the hepatic uptake of E1-3G.

Hepatic Efflux

Once inside the hepatocyte, E1-3G can be effluxed into the bile for elimination or transported back into the blood for systemic circulation and eventual renal excretion.

-

Biliary Efflux (Apical): The transport of E1-3G from the hepatocyte into the bile canaliculi is an active, ATP-dependent process mediated by apical efflux pumps, primarily the Multidrug Resistance-Associated Protein 2 (MRP2) and the Breast Cancer Resistance Protein (BCRP).[5][6]

-

Sinusoidal Efflux (Basolateral): The Multidrug Resistance-Associated Protein 3 (MRP3) is located on the basolateral membrane and transports E1-3G and other glucuronide conjugates back into the sinusoidal blood. This process is crucial for the enterohepatic recirculation of estrogens.[5][8]

Figure 2: Vectorial Transport of E1-3G in the Human Hepatocyte.

Excretion Pathways

E1-3G is eliminated from the body through two primary routes: biliary excretion into the feces and renal excretion into the urine.

Biliary Excretion and Enterohepatic Circulation

Biliary excretion is a major pathway for the elimination of E1-3G.[2] However, this pathway is subject to enterohepatic circulation, which significantly prolongs the half-life of estrogens.

-

Excretion into Bile: As described, MRP2 and BCRP actively transport E1-3G into the bile.

-

Intestinal Deconjugation: In the gut, bacterial enzymes, specifically β-glucuronidases, hydrolyze E1-3G, cleaving off the glucuronide group to regenerate free estrone.[9][10]

-

Reabsorption: The now more lipophilic estrone is readily reabsorbed from the intestinal lumen back into the portal circulation.

-

Return to Liver: The reabsorbed estrone returns to the liver, where it can be re-conjugated or re-enter systemic circulation. This cycle serves as a significant reservoir of estrogens in the body.[1]

Figure 3: Enterohepatic Circulation of Estrone and E1-3G.

Urinary Excretion

E1-3G that enters the systemic circulation (either directly from the liver via MRP3 or after escaping first-pass metabolism) is filtered by the kidneys and excreted in the urine.[1] Urinary measurement of E1-3G is a reliable, non-invasive method for monitoring ovarian follicular activity and is often used in fertility studies.[11][12]

Quantitative Data on Transporter Kinetics

The efficiency of E1-3G transport is determined by the kinetic parameters (Km and Vmax) of the involved transporters. The following table summarizes available data for key human efflux transporters.

| Transporter | Substrate | Km (µM) | Vmax (pmol/mg/min) | Reference |

| MRP2 | Estrone-3-glucuronide (E1-G) | 180 - 790 | - | [5] |

| MRP3 | Estrone-3-glucuronide (E1-G) | < 20 | - | [5] |

| BCRP | Estrone-3-glucuronide (E1-G) | - | Higher transport rate than MRP2 | [5] |

| OATP1B1 | Estradiol-3-glucuronide (E2-3G) | 16.0 | 34.5 | [7] |

| OATP1B3 | Estradiol-3-glucuronide (E2-3G) | 23.8 | 84.4 | [7] |

| OATP2B1 | Estradiol-3-glucuronide (E2-3G) | 6.4 | 212.2 | [7] |

Note: Data for E2-3G is included as a close surrogate for E1-3G where direct data is unavailable.

Experimental Protocols

In Vitro Glucuronidation Assay

This assay measures the enzymatic activity of UGTs in converting a substrate to its glucuronide conjugate.

-

Objective: To determine the kinetics of E1-3G formation.

-

Materials:

-

Enzyme source: Human liver microsomes (HLMs) or recombinant human UGT isoforms.

-

Substrate: Estrone.

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).

-

Activation agent (for microsomes): Alamethicin or Brij 58.[13]

-

Buffer: Phosphate or Tris buffer (pH ~7.4).

-

Quenching solution: Acetonitrile or methanol.

-

-

Methodology:

-

Pre-incubate the enzyme source with the activation agent in the buffer at 37°C.

-

Add the substrate (estrone) and initiate the reaction by adding UDPGA.

-

Incubate for a specified time (e.g., 5-60 minutes) at 37°C, ensuring initial rate conditions.[14]

-

Terminate the reaction by adding a cold quenching solution.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for E1-3G formation using LC-MS/MS.[4]

-

Vesicular Transport Assay

This method is used to study the ATP-dependent transport of substrates by efflux transporters like MRPs and BCRP.

-

Objective: To characterize the transport of E1-3G into inside-out membrane vesicles.

-

Materials:

-

Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing the transporter of interest (e.g., MRP2, BCRP).

-

Substrate: Radiolabeled ([³H]) or unlabeled E1-3G.

-

ATP and an ATP-regenerating system (creatine kinase and creatine phosphate).

-

AMP (as a negative control for ATP-dependent transport).

-

Transport buffer.

-

-

Methodology:

-

Pre-incubate vesicles in transport buffer at 37°C.

-

Initiate the transport reaction by adding the substrate and either ATP or AMP.

-

Incubate for a short period (e.g., 1-10 minutes).

-

Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.

-

Wash the filters with cold buffer to remove non-transported substrate.

-

Quantify the amount of substrate trapped inside the vesicles using liquid scintillation counting (for radiolabeled substrate) or LC-MS/MS after vesicle lysis.[5][15]

-

Figure 4: Experimental Workflow for a Vesicular Transport Assay.

LC-MS/MS Quantification of this compound

Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of E1-3G in biological matrices.

-

Objective: To measure the concentration of E1-3G in samples from in vitro assays or biological fluids (urine, plasma).

-

Methodology:

-

Sample Preparation:

-

Protein precipitation (for plasma/serum) using a cold organic solvent (e.g., acetonitrile).

-

Solid-Phase Extraction (SPE) for cleanup and concentration of the analyte from the matrix.[16][17]

-

Addition of a stable isotope-labeled internal standard (e.g., d4-E1-3G) is crucial for accurate quantification.

-

-

Liquid Chromatography (LC):

-

Separation is typically achieved on a C18 reversed-phase column.

-

A gradient elution with mobile phases such as water and methanol/acetonitrile, often with a modifier like formic acid or ammonium formate, is used.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Detection is performed using a triple quadrupole mass spectrometer.

-

Electrospray ionization (ESI) in negative mode is typically used for glucuronide conjugates.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for E1-3G and its internal standard are monitored for high selectivity and sensitivity.[16][18]

-

-

References

- 1. Estrone glucuronide - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efflux transport of estrogen glucuronides by human MRP2, MRP3, MRP4 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Use of Estrone-3-Glucuronide and Pregnanediol-3-Glucuronide Excretion Rates to Navigate the Continuum of Ovarian Activity [frontiersin.org]

- 12. Excretion of total estrogens and estrone-3-glucuronide during treatment with human menopausal gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro–in vivo correlations for drugs eliminated by glucuronidation: Investigations with the model substrate zidovudine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DSpace [helda.helsinki.fi]

- 16. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Profiling endogenous serum estrogen and estrogen-glucuronides by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Estrone-1-Glucuronide (E1G) in Female Reproductive Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrone-1-glucuronide (E1G) is a principal urinary metabolite of estradiol and serves as a crucial non-invasive biomarker for assessing ovarian function and predicting the fertile window in women. Its concentration in urine directly correlates with systemic estrogen levels, providing valuable insights into follicular development, ovulation, and overall reproductive health. This technical guide provides an in-depth overview of the biological function of E1G, its significance in the menstrual cycle, and its application in fertility monitoring and reproductive medicine. Detailed experimental protocols for the quantification of urinary E1G are presented, alongside a comprehensive summary of its concentration across the various phases of the menstrual cycle. Furthermore, this guide elucidates the signaling pathways through which estrogens, represented by E1G levels, exert their physiological effects on reproductive tissues.

Introduction

The precise regulation of the menstrual cycle is orchestrated by a complex interplay of hormones, with estrogens playing a central role in follicular development, ovulation, and endometrial proliferation. Estrone-1-glucuronide (E1G) is a conjugated metabolite of estrone, which itself is a metabolite of the potent estrogen, estradiol. The glucuronidation of estrone in the liver renders it water-soluble, facilitating its excretion in urine.[1] The measurement of urinary E1G provides a reliable and non-invasive method to track the fluctuations in endogenous estrogen production, making it an invaluable tool in reproductive health research and clinical practice.[2] This guide will explore the biological significance of E1G, from its role as a biomarker to its reflection of the underlying estrogenic signaling that governs female reproductive function.

Quantitative Analysis of Urinary E1G Levels

The concentration of E1G in urine varies predictably throughout the menstrual cycle, reflecting the dynamic nature of ovarian steroidogenesis. These fluctuations are instrumental in identifying the fertile window and assessing ovulatory function.

Table 1: Urinary Estrone-1-Glucuronide (E1G) Concentrations Across the Menstrual Cycle

| Menstrual Cycle Phase | Typical E1G Concentration Range (ng/mL) | Key Physiological Events |

| Early Follicular Phase | 5 - 15 | Low estrogen levels at the onset of menstruation. |

| Late Follicular Phase | 20 - 50 | Rising estrogen levels correspond to follicular growth. |

| Ovulatory Peak | 40 - 200 | A surge in estrogen precedes the luteinizing hormone (LH) surge, triggering ovulation.[3] |

| Luteal Phase | 10 - 70 | Estrogen levels initially decrease after ovulation and then rise again, produced by the corpus luteum, before declining towards the end of the cycle if conception does not occur. |

Note: The values presented in this table are approximate and can vary significantly among individuals and with different assay methods. For precise clinical assessment, it is crucial to establish baseline levels for each individual.

Experimental Protocols for E1G Measurement

Accurate quantification of urinary E1G is paramount for its clinical and research applications. The two primary methods employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, sensitive, and relatively high-throughput method for quantifying E1G in urine. The following protocol is a generalized representation of a competitive ELISA.

Principle: In a competitive ELISA for E1G, a known amount of enzyme-labeled E1G (conjugate) competes with the E1G present in the urine sample for binding to a limited number of anti-E1G antibody sites coated on a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of E1G in the sample. The subsequent addition of a substrate results in a color change, the intensity of which is measured spectrophotometrically.

Materials:

-

Anti-E1G antibody-coated 96-well microplate

-

Urinary samples and E1G standards

-

E1G-enzyme (e.g., horseradish peroxidase - HRP) conjugate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

-

Stop solution (e.g., 1M Sulfuric Acid)

-

Microplate reader

Procedure:

-

Sample Preparation: Dilute urine samples with the provided assay buffer. A typical dilution is 1:8 or as determined by preliminary testing to ensure the concentration falls within the standard curve range.

-

Standard Curve Preparation: Prepare a series of E1G standards of known concentrations by serially diluting a stock solution.

-

Assay: a. Add a specific volume of the diluted urine samples and standards to the wells of the antibody-coated microplate. b. Add the E1G-enzyme conjugate to each well. c. Add the anti-E1G antibody to each well to initiate the competitive binding reaction. d. Incubate the plate at room temperature for a specified time (e.g., 2 hours) with gentle shaking.[4]

-

Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound reagents.

-

Substrate Incubation: Add the substrate solution to each well and incubate in the dark at room temperature for a specified period to allow for color development.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding E1G concentrations of the standards. Determine the E1G concentration in the unknown samples by interpolating their absorbance values on the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of E1G and can simultaneously measure multiple steroid metabolites.

Principle: This method involves the chromatographic separation of E1G from other urinary components, followed by its ionization and detection by a mass spectrometer. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for E1G, ensuring highly selective and accurate quantification.

Materials:

-

Liquid chromatograph coupled to a tandem mass spectrometer

-

C18 analytical column

-

Mobile phases (e.g., methanol and water with formic acid)

-

Urinary samples and E1G standards

-

Internal standard (e.g., deuterated E1G)

-

β-glucuronidase enzyme

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation: a. To a urine aliquot, add an internal standard and a buffer. b. Perform enzymatic hydrolysis by adding β-glucuronidase and incubating to deconjugate the glucuronide moiety.[5] c. Extract the deconjugated estrone using an organic solvent or solid-phase extraction (SPE) to purify the sample.[6] d. Evaporate the solvent and reconstitute the residue in the mobile phase.

-

LC Separation: a. Inject the prepared sample onto the C18 column. b. Elute the analytes using a gradient of the mobile phases to achieve chromatographic separation of estrone from other compounds.

-

MS/MS Detection: a. The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). b. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where the precursor ion of estrone is selected and fragmented, and a specific product ion is detected.

-

Data Analysis: a. Quantify estrone by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of E1G standards.

Signaling Pathways in Reproductive Health

The biological effects of estrogens, for which E1G is a urinary marker, are mediated through their interaction with specific estrogen receptors (ERs), primarily ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of target genes. The signaling pathways can be broadly categorized as genomic and non-genomic.

Genomic Signaling Pathway

The classical genomic pathway involves the diffusion of estrogens across the cell membrane and their binding to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estrogen-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, estrogens can elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by the binding of estrogens to a subpopulation of ERs located at the plasma membrane or within the cytoplasm. This interaction can rapidly activate various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, leading to downstream cellular effects without the need for direct gene transcription.[7][8]

Regulation of the Hypothalamic-Pituitary-Ovarian (HPO) Axis

Estrogens play a critical role in the feedback regulation of the HPO axis. During the follicular phase, rising estrogen levels (as indicated by increasing urinary E1G) exert negative feedback on the hypothalamus and pituitary, suppressing the secretion of Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH). However, once estrogen levels reach a sustained peak, this feedback switches to positive, leading to the LH surge that triggers ovulation.

Conclusion

Estrone-1-glucuronide is a cornerstone in the non-invasive monitoring of female reproductive health. Its urinary levels provide a direct and reliable reflection of systemic estrogenic activity, enabling the assessment of follicular maturation, prediction of ovulation, and identification of the fertile window. The detailed experimental protocols for E1G measurement, coupled with an understanding of the underlying estrogen signaling pathways, empower researchers and clinicians to further unravel the complexities of female reproductive physiology and develop novel diagnostic and therapeutic strategies. Continued research into the nuances of E1G as a biomarker will undoubtedly enhance our ability to manage and treat a wide range of reproductive disorders.

References

- 1. Estrone-3-Glucuronide (E1G) Competitive ELISA Kit (EIA17E3) - Invitrogen [thermofisher.com]

- 2. The prediction and/or detection of ovulation by means of urinary steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijbmsp.org [ijbmsp.org]

- 4. arborassays.com [arborassays.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Genomic and non-genomic effects of estrogens on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

Estrone 3-Glucuronide: A Technical Guide to its Discovery, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone 3-glucuronide (E1G) is a primary, water-soluble metabolite of estrone, which itself is a key estrogen. Formed predominantly in the liver through conjugation with glucuronic acid, E1G plays a crucial role in the elimination of estrogens from the body via urine.[1] Its measurement has become a cornerstone of non-invasive monitoring of ovarian function, particularly in the context of fertility and reproductive health. This technical guide provides an in-depth overview of the discovery, initial characterization, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective: The Discovery and Initial Characterization

The journey to understanding estrogen metabolism began in the early 20th century. In 1929, Adolf Butenandt and, independently, Edward Doisy and Edgar Allen, first isolated estrone from the urine of pregnant women.[2] Subsequent research focused on identifying the forms in which these hormones were excreted. The seminal work of Cohen and Marrian in the 1930s was pivotal in demonstrating that estrogens in urine exist in a "combined" or conjugated form, which required hydrolysis to release the biologically active hormone.[3][4][5] They developed early methods to separate the "strong" phenolic fraction (containing estriol) from the "weak" phenolic fraction (containing estrone) from hydrolyzed urine extracts.[3] While their initial work focused on estriol glucuronide, it laid the essential groundwork for the later identification and characterization of other estrogen conjugates, including this compound.

The development of more sophisticated analytical techniques, such as radioimmunoassays (RIAs) in the latter half of the 20th century, enabled the direct and specific measurement of these conjugated metabolites without the need for hydrolysis, paving the way for the routine clinical and research use of E1G as a biomarker.

Biochemical Profile and Physiological Significance

This compound is a hydrophilic molecule with the following key characteristics:

| Property | Value | Reference |

| Chemical Formula | C24H30O8 | [1][6] |

| Molar Mass | 446.496 g/mol | [1] |

| CAS Number | 2479-90-5 | [1][6] |

E1G is the dominant metabolite of estradiol and is formed in the liver by the action of UDP-glucuronyltransferases (UGTs).[1] It possesses significantly higher water solubility than its parent hormone, estrone, facilitating its excretion in urine.[1] This conjugation process is a critical step in the detoxification and elimination of estrogens.

The administration of oral estradiol results in extensive first-pass metabolism, with a significant portion being converted to estrone and subsequently to E1G.[1] This creates a circulating reservoir of estrogen conjugates that can be deconjugated back to active estrogens, thereby extending the half-life of orally administered estradiol.[1]

The concentration of E1G in urine directly correlates with the production of estradiol by the ovaries, making it a reliable, non-invasive marker for monitoring follicular growth and predicting ovulation.[2]

Experimental Protocols

Synthesis of this compound

While detailed protocols for the total synthesis of estrone have been developed, the specific synthesis of this compound for research and diagnostic purposes typically involves the enzymatic or chemical conjugation of estrone with a glucuronic acid donor. A general synthetic scheme based on established methods is as follows:

Objective: To synthesize this compound from estrone.

Materials:

-

Estrone

-

Acetobromo-α-D-glucuronic acid methyl ester

-

Silver oxide or other suitable catalyst

-

Anhydrous quinoline or other appropriate solvent

-

Sodium methoxide in methanol

-

Aqueous sodium hydroxide

-

Standard laboratory glassware for organic synthesis

-

Purification system (e.g., column chromatography with silica gel)

Procedure:

-

Protection of Estrone: The hydroxyl group at C3 of estrone is selectively protected.

-

Glycosylation: The protected estrone is reacted with acetobromo-α-D-glucuronic acid methyl ester in the presence of a catalyst like silver oxide in a suitable solvent such as anhydrous quinoline. This step forms the glucuronide linkage.

-

Deprotection: The protecting groups on the glucuronic acid moiety and the estrone are removed. This is typically achieved by treatment with sodium methoxide in methanol followed by saponification with aqueous sodium hydroxide.

-

Purification: The resulting this compound is purified from the reaction mixture using techniques such as column chromatography on silica gel.

-

Characterization: The final product is characterized using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

Purification of this compound from Urine

The isolation of E1G from biological sources like pregnant mare urine has been a historical source of this compound. Modern methods utilize chromatographic techniques for efficient purification.

Objective: To purify this compound from a urine sample.

Materials:

-

Urine sample (e.g., from pregnant mares or humans)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or a specialized polymeric sorbent)

-

Methanol

-

Water

-

Buffer solutions for pH adjustment

-

HPLC system with a suitable column (e.g., reversed-phase C18)

-

Fraction collector

Procedure:

-

Sample Pre-treatment: The urine sample is centrifuged to remove particulate matter. The pH may be adjusted to optimize binding to the SPE sorbent.

-

Solid-Phase Extraction (SPE):

-

The SPE cartridge is conditioned with methanol followed by water.

-

The urine sample is loaded onto the cartridge.

-

The cartridge is washed with water to remove salts and other polar impurities.

-

E1G is eluted from the cartridge with methanol or a methanol/water mixture.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The eluate from the SPE step is concentrated and injected into an HPLC system.

-

A reversed-phase C18 column is typically used with a gradient of water and acetonitrile or methanol as the mobile phase.

-

Fractions are collected using a fraction collector.

-

-

Analysis and Pooling: The collected fractions are analyzed (e.g., by UV detection or ELISA) to identify those containing E1G. The pure fractions are then pooled and lyophilized to obtain the purified compound.

Quantification of this compound by Competitive ELISA

Principle: This is a competitive immunoassay where E1G in a sample competes with a fixed amount of enzyme-labeled E1G for a limited number of binding sites on a specific antibody. The amount of enzyme-labeled E1G bound to the antibody is inversely proportional to the concentration of E1G in the sample.

Materials:

-

Microplate pre-coated with a capture antibody (e.g., anti-mouse IgG)

-

This compound standard

-

This compound-peroxidase (or other enzyme) conjugate

-

Monoclonal antibody to this compound

-

Assay buffer

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Microplate reader

Procedure:

-

Standard and Sample Preparation: Prepare a standard curve by serially diluting the E1G standard. Dilute urine samples as required with the assay buffer.

-

Assay Protocol:

-

Pipette standards and samples into the wells of the microplate.

-

Add the E1G-enzyme conjugate to each well.

-

Add the monoclonal antibody to E1G to each well to initiate the competitive binding reaction.

-

Incubate the plate for a specified time (e.g., 2 hours) at room temperature, often with shaking.

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a set time to allow for color development.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the E1G standards.

-

Determine the concentration of E1G in the samples by interpolating their absorbance values from the standard curve.

-

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical and Pharmacokinetic Properties

| Parameter | Value | Reference |

| Molar Mass | 446.496 g/mol | [1] |

| Oral Estradiol Absorption as E1G | ~25% | [1] |

| Terminal Half-life of Oral Estradiol | 13-20 hours | [1] |

Table 2: Enzymatic Kinetics of Estrone Glucuronidation

| Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Reference |

| UGT1A10 | Estrone | - | High | [3] |

| UGT2B7 | 16α-hydroxyestrone | < 4 | High | [3] |

| UGT1A1 | Estradiol | S50 = 22 | - | |

| UGT1A8 | Estrone | - | High | [7] |

| UGT1A1 | Estrone | - | Moderate | [7] |

| UGT1A3 | Estrone | - | Moderate | [7] |

Note: Direct Km and Vmax values for estrone with specific UGT isoforms are not consistently reported in the literature. The table reflects the key enzymes involved and their relative activities.

Table 3: Transport Kinetics of this compound by OATP Transporters

| Transporter | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| OATP1B1 | 16.0 | 34.5 | [8] |

| OATP1B3 | 23.8 | 84.4 | [8] |

| OATP2B1 | 6.4 | 212.2 | [8] |

Table 4: Physiological Concentrations of this compound

| Fluid | Physiological State | Concentration Range | Reference |

| Urine | Early Follicular Phase | 5-10 ng/mL | |

| Urine | Luteal Phase | ~10 ng/mL | |

| Urine | Preovulatory Peak | 40-50 ng/mL | |

| Serum | Follicular Phase | 54.19 ± 24.71 pg/mL | |

| Serum | Luteal Phase | 141.12 ± 75.40 pg/mL |

Visualizations

Metabolic Pathway of this compound Formation

Caption: Metabolic conversion of estradiol to estrone and its subsequent glucuronidation.

Experimental Workflow for E1G Quantification by ELISA

Caption: Workflow for the quantification of this compound using a competitive ELISA.

Hepatic Transport of this compound

Caption: Hepatic uptake and biliary excretion of this compound.

Conclusion

This compound has transitioned from a mere curiosity in early steroid research to a vital tool in reproductive medicine and endocrinology. Its discovery and characterization have been intrinsically linked to advancements in analytical chemistry. The methodologies outlined in this guide provide a framework for the accurate and reliable quantification of this important metabolite. For researchers and drug development professionals, a thorough understanding of E1G's biochemistry, physiological role, and analytical measurement is essential for studies involving estrogen metabolism, pharmacokinetics, and reproductive health.

References

- 1. Estrone glucuronide - Wikipedia [en.wikipedia.org]

- 2. A Brief Account of the Discovery of the Fetal/Placental Unit for Estrogen Production in Equine and Human Pregnancies: Relation to Human Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The isolation and identification of a combined form of oestriol in human pregnancy urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A method for the isolation of pregnandiol from human pregnancy urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C24H30O8 | CID 115255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sequence, specificity and crystallization of an oestrone-3-glucuronide antibody (3910) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

Estrone 3-Glucuronide (E1G): A Comprehensive Technical Guide to its Fluctuation in Physiological States

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone 3-glucuronide (E1G) is a primary water-soluble metabolite of estrone, one of the three major endogenous estrogens. Its measurement in biological fluids, particularly urine, serves as a valuable non-invasive biomarker for monitoring ovarian function, predicting ovulation, and assessing estrogenic activity in various physiological and pathological conditions. This technical guide provides an in-depth overview of E1G levels across different physiological states, detailed experimental methodologies for its quantification, and a summary of the metabolic pathways involved.

Data Presentation: Quantitative this compound Levels

The concentration of E1G exhibits significant variability depending on the physiological state, the biological matrix, and the individual. The following tables summarize representative quantitative data from various studies. It is important to note that values can differ based on the analytical method used and population-specific factors.

Table 1: Urinary this compound (E1G) Levels During the Menstrual Cycle

| Menstrual Phase | E1G Concentration (ng/mL) | Reference(s) |

| Early Follicular | 5 - 10 | [1] |

| Ovulatory Peak | 40 - 50 | [1][2] |

| Luteal Phase | 10 - 30 | [1] |

Table 2: Urinary this compound (E1G) Levels in Different Age Groups (Ovulatory Phase)

| Age Group | E1G Concentration (ng/mL) | Reference(s) |

| 30-39 years | 42.55 ± 2.64 | [2] |

| 40-49 years | 27.96 ± 2.29 | [2] |

Table 3: Serum Estrone and Estradiol Levels During Pregnancy

| Trimester | Estrone (pg/mL) | Estradiol (pg/mL) | Reference(s) | |---|---|---| | First | Median: ~708 | Median: ~1440 |[3] | | Second | - | - | | | Third | Median: 10-fold increase from 1st trimester | Median: 9-fold increase from 1st trimester | |

Note: Direct E1G levels for pregnancy are not as commonly reported as its precursors, estrone and estradiol. The significant increase in these parent hormones leads to a corresponding substantial rise in urinary E1G.

Table 4: Serum Estrone Levels in Men and Postmenopausal Women

| Group | Serum Estrone (pg/mL) | Reference(s) |

| Adult Men | 10 - 60 | [4] |

| Postmenopausal Women | 7 - 40 | [5] |

Note: Urinary E1G levels in men and postmenopausal women are generally low, reflecting the lower production of parent estrogens.

Table 5: Urinary this compound (E1G) in Polycystic Ovary Syndrome (PCOS)

| Condition | E1G Level | Reference(s) |

| PCOS | Generally lower whole-cycle and follicular phase E1G levels compared to regular cycles. |

Note: While some theories suggest "estrogen dominance" in PCOS, some studies have observed lower urinary E1G levels, highlighting the complexity of hormonal dysregulation in this syndrome.

Experimental Protocols

The quantification of E1G is predominantly achieved through immunoassays (Radioimmunoassay and ELISA) and chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Radioimmunoassay (RIA)

Radioimmunoassay is a sensitive technique that utilizes radiolabeled antigens to quantify E1G.

Principle: This competitive immunoassay involves a competition between unlabeled E1G in the sample and a fixed amount of radiolabeled E1G for a limited number of antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of E1G in the sample.

Generalized Protocol for Urinary E1G RIA: [6][7]

-

Sample Preparation: Urine samples are typically diluted with an assay buffer.

-

Assay Setup:

-

Pipette standards, controls, and diluted urine samples into respective tubes.

-

Add a specific antibody against E1G to each tube.

-

Add a known quantity of radiolabeled E1G (e.g., ³H-E1G) to all tubes.

-

-

Incubation: Incubate the mixture to allow for competitive binding.

-

Separation: Separate antibody-bound E1G from free E1G. This is often achieved by adding a second antibody or a precipitating agent (e.g., charcoal-dextran).

-

Counting: Centrifuge the tubes and measure the radioactivity in the bound or free fraction using a scintillation counter.

-

Calculation: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the E1G concentration in the samples from this curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, robust, and non-radioactive method for E1G quantification.

Principle: This is also a competitive immunoassay where E1G in the sample competes with a fixed amount of enzyme-labeled E1G for a limited number of antibody-coated microplate wells. The resulting colorimetric signal is inversely proportional to the E1G concentration.

Generalized Protocol for Urinary E1G ELISA:

-

Plate Coating: Microtiter plates are pre-coated with a capture antibody (e.g., anti-rabbit IgG).

-

Reagent Preparation: Prepare standards, controls, and dilute urine samples in assay buffer.

-

Competitive Reaction:

-

Add standards, controls, and diluted samples to the wells.

-

Add E1G-enzyme conjugate (e.g., E1G-HRP) to each well.

-

Add a specific polyclonal or monoclonal antibody to E1G to initiate the competition.

-

-

Incubation: Incubate the plate to allow for binding.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will catalyze a color change.

-

Stopping the Reaction: Add a stop solution to terminate the reaction.

-

Reading: Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculation: Generate a standard curve and determine the sample E1G concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of E1G and other steroid metabolites.

Principle: This technique separates E1G from other components in the sample using liquid chromatography, followed by ionization and detection based on its mass-to-charge ratio using tandem mass spectrometry.

Generalized Workflow for Urinary E1G LC-MS/MS: [8]

-

Sample Preparation:

-

Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase to cleave the glucuronide moiety, allowing for the measurement of the parent estrone.

-

Extraction: The analyte is extracted from the urine matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

(Optional) Derivatization: To enhance ionization efficiency and sensitivity, the extracted analyte may be derivatized.

-

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. The analyte is separated from other compounds on a chromatographic column (e.g., C18).

-

Ionization: The eluent from the LC is introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ionized analyte is fragmented, and specific parent and daughter ions are selected and detected by the tandem mass spectrometer.

-

Quantification: The concentration of the analyte is determined by comparing its signal intensity to that of a stable isotope-labeled internal standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Simplified pathway of estrone metabolism and E1G formation.

Caption: General workflow for a competitive ELISA for E1G.

Caption: Generalized workflow for LC-MS/MS analysis of E1G.

References

- 1. ijbmsp.org [ijbmsp.org]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Steroid hormone levels in pregnancy and 1 year postpartum using isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. balancemyhormones.co.uk [balancemyhormones.co.uk]

- 5. Estrone, Serum (Male) - Endocrinology - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Direct radioimmunoassay of urinary estrogen and pregnanediol glucuronides during the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The concentrations of urinary oestrone-3-glucuronide, LH and pregnanediol-3alpha-glucuronide as indices of ovarian function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

The Nexus of Ovarian Activity: A Technical Guide to the Relationship Between Serum Estradiol and Urinary Estrone-3-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between serum estradiol (E2), the primary circulating estrogen, and its major urinary metabolite, estrone-3-glucuronide (E3G). Understanding this correlation is pivotal for monitoring ovarian function, assessing reproductive health, and developing novel therapeutic and diagnostic agents. This document provides a comprehensive overview of the metabolic pathways, comparative quantitative data, and detailed experimental protocols to facilitate advanced research and development in this critical area of endocrinology.

Introduction: Estradiol and its Urinary Fingerprint

Estradiol (E2) is the most potent endogenous estrogen, playing a crucial role in the regulation of the menstrual cycle, maintenance of female reproductive tissues, and overall physiological homeostasis. Its concentration in serum fluctuates predictably throughout the menstrual cycle, making it a key biomarker for follicular development and ovulation. However, serum collection is invasive and can be impractical for frequent, longitudinal monitoring.

Urinary estrone-3-glucuronide (E3G), the primary urinary metabolite of estradiol, offers a non-invasive alternative for tracking E2 dynamics.[1] Following its production, estradiol is metabolized, primarily in the liver, to estrone, which is then conjugated with glucuronic acid to form the water-soluble E3G, facilitating its excretion in urine.[1][2] The concentration of E3G in urine has been shown to correlate strongly with serum E2 levels, reflecting the ovarian production rate of estradiol.[3][4] This relationship forms the basis for at-home fertility monitoring systems and presents a valuable tool for clinical and research applications.

Quantitative Relationship: Serum E2 vs. Urinary E3G

Numerous studies have investigated the correlation between serum E2 and urinary E3G across various physiological states, including natural menstrual cycles and stimulated cycles for assisted reproductive technologies. The data consistently demonstrate a strong positive correlation, validating the use of urinary E3G as a surrogate marker for serum E2. A summary of key quantitative findings is presented in Table 1.

| Study Population | Correlation Metric | Value | Citation |

| Normal Menstruating Women | Pearson Correlation Coefficient (r) | 0.9209 | [4] |

| Women Undergoing Ovulation Induction | Pearson Correlation Coefficient (r) | 0.9229 | [4] |

| Premenopausal Women | Pearson Correlation Coefficient (r) | 0.60 | [5] |

| Postmenopausal Women | Pearson Correlation Coefficient (r) | 0.76 | [5] |

| Women in Fertile Age Groups | Coefficient of Determination (R²) | 0.96 | [6] |

| Patients Undergoing Gonadotropin Stimulation | Pearson Correlation Coefficient (r) | 0.761 | [7][8][9] |

| Nonconceptive Ovarian Cycles (Macaca mulatta) | Pearson Correlation Coefficient (r) | 0.69 | [10] |

| Conceptive Ovarian Cycles (Macaca mulatta) | Pearson Correlation Coefficient (r) | 0.45 | [10] |

| Menstrual Cycles of 30 US Women | Pearson Correlation Coefficient (r) | 0.93 | [11][12] |

Table 1: Summary of Quantitative Correlations Between Serum Estradiol and Urinary Estrone-3-Glucuronide

Metabolic Pathway: From Estradiol to Excretion

The biotransformation of estradiol to estrone-3-glucuronide is a multi-step enzymatic process. Understanding this pathway is essential for interpreting the physiological significance of urinary E3G measurements.

References

- 1. Estrone glucuronide - Wikipedia [en.wikipedia.org]

- 2. Metabolism of estradiol, ethynylestradiol, and moxestrol in rat uterus, vagina, and aorta: influence of sex steroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Use of Estrone-3-Glucuronide and Pregnanediol-3-Glucuronide Excretion Rates to Navigate the Continuum of Ovarian Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation between plasma estradiol and estrone-3-glucuronide in urine during the monitoring of ovarian induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparability of serum, plasma, and urinary estrogen and estrogen metabolite measurements by sex and menopausal status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. At-home urine estrone-3-glucuronide quantification predicts oocyte retrieval outcomes comparably with serum estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. At-home urine estrone-3-glucuronide quantification predicts oocyte retrieval outcomes comparably with serum estradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The relationship of serum estradiol and progesterone concentrations to the enzyme immunoassay measurements of urinary estrone conjugates and immunoreactive pregnanediol-3-glucuronide in Macaca mulatta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urinary estrone conjugate and pregnanediol 3-glucuronide enzyme immunoassays for population research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Preliminary Studies on Estrone 3-glucuronide (E1G) in Wildlife Conservation

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical guide on the application of Estrone 3-glucuronide (E1G) as a biomarker in wildlife conservation. It covers the foundational principles, quantitative data, and detailed experimental protocols for non-invasive monitoring of reproductive status in various animal species.

Introduction: The Role of E1G in Conservation Endocrinology

The field of conservation physiology utilizes physiological tools to understand and mitigate threats to biodiversity. A key area within this discipline is the non-invasive monitoring of hormones to assess the reproductive health and stress levels of wildlife populations, which is crucial for the effective management of endangered species.[1] Traditional methods involving blood sample collection are often stressful and impractical for wild animals.[2] Consequently, the analysis of hormone metabolites in excreta, such as feces and urine, has become a cornerstone of wildlife endocrinology.[2][3][4]

This compound (E1G), a major conjugated metabolite of estradiol, has emerged as a reliable biomarker for monitoring follicular activity, detecting estrus, and diagnosing pregnancy in a variety of mammalian species.[5][6] Its measurement in urine and feces provides a non-invasive window into the reproductive processes of an animal, offering valuable data for captive breeding programs and for assessing the impact of environmental stressors on wild populations.[7] For instance, urinary E1G has been instrumental in monitoring the reproductive cycles of the giant panda, a species with a notoriously narrow window of fertility.[8][9][10]

This guide will delve into the quantitative aspects of E1G monitoring, provide detailed experimental methodologies, and present visual workflows to aid researchers in applying these techniques.

Quantitative Data on E1G Concentrations in Wildlife

The concentration of E1G in fecal and urinary samples can vary significantly between species and reproductive states. The following tables summarize reported E1G levels in select wildlife species. It is important to note that these values are indicative and can be influenced by factors such as diet, season, and individual variation. Researchers should establish baseline hormone levels for their specific study populations.

Table 1: Fecal this compound (E1G) Concentrations in Select Wildlife Species

| Species | Reproductive State | Mean E1G Concentration (ng/g of dry feces) | Reference |

| Steller Sea Lion (Eumetopias jubatus) | Estrus Peak | Variable, with a distinct peak around copulation | [6] |

| Giant Anteater (Myrmecophaga tridactyla) | Estrus | Fluctuating peaks | [11] |

Table 2: Urinary this compound (E1G) Concentrations in Giant Panda (Ailuropoda melanoleuca)

| Reproductive State | E1G Concentration (ng/mL, corrected for Urinary Specific Gravity) | Reference |

| Proestrus | Gradual increase | [10] |

| Estrus Peak | 31.61–306.45 | [12] |

| Pregnant (post-implantation) | Significant increase compared to non-pregnant | [8] |

| Pseudopregnant | Low and stable | [8] |

Experimental Protocols

Sample Collection and Storage

Fecal Sample Collection:

-

Collect 2-3g of fresh fecal material, avoiding contamination with urine.

-

For accurate longitudinal studies, it is crucial to identify the individual animal that deposited the sample.

-

Mix the fecal material thoroughly before aliquoting to ensure a homogenous sample.

-

Place the sample in a labeled tube.

-

Freeze the samples as soon as possible, preferably at -20°C or lower, to prevent further bacterial metabolism of steroids.[13]

Urinary Sample Collection:

-